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Compound of Interest

Compound Name: Amylase

Cat. No.: B600311

Introduction

The dinitrosalicylic acid (DNS or DNSA) method is a widely used colorimetric assay for the
guantitative determination of reducing sugars.[1][2] This protocol details its application for
measuring the enzymatic activity of amylase. Amylases are enzymes that catalyze the
hydrolysis of starch into smaller carbohydrate units, including reducing sugars like maltose and
glucose.[3] The assay's principle is based on the reduction of 3,5-dinitrosalicylic acid by these
reducing sugars in an alkaline solution under heat. This reaction results in the formation of 3-
amino-5-nitrosalicylic acid, an orange-red colored compound, whose absorbance can be
measured spectrophotometrically at 540 nm.[1][3][4] The intensity of the color produced is
directly proportional to the concentration of reducing sugars generated, which in turn correlates
with the activity of the amylase enzyme.[3]

Materials and Reagents
Equipment

e Spectrophotometer capable of reading at 540 nm
e Cuvettes
o Water bath (100°C and reaction temperature, e.g., 40°C)

e |ce bath
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Vortex mixer

Calibrated micropipettes and tips

Glass test tubes with caps

Volumetric flasks and beakers

Reagent Preparation

Quantitative data for reagent preparation is summarized in the table below.
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Reagent

Quantity (for 100 .
Component L) Preparation Steps
m

DNS Reagent

1. Dissolve 1.0 g of
DNS in 50 mL of
purified water by
gently heating. 2. In a
separate beaker,
dissolve 30 g of
Sodium Potassium
Tartrate in ~20-30 mL
3,5-Dinitrosalicylic 104 of water.[5] 3. Slowly
Acid add the Sodium
Potassium Tartrate
solution to the DNS
solution. 4. Add 20 mL
of 2 N NaOH. 5. Bring
the final volume to
100 mL with purified
water. Store in a dark

bottle.

Sodium Potassium
Tartrate (Rochelle 3009
Salt)
Sodium Hydroxide ]

2 N solution (20 mL)
(NaOH)
Purified Water up to 100 mL
Substrate Solution Soluble Starch 1.0g 1. Make a paste with

(1% wiv)

1.0 g of soluble starch
in a small amount of
the assay buffer. 2.
Add the paste to ~90
mL of boiling assay
buffer with constant
stirring.[5] 3. Cool to

room temperature and
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adjust the final volume
to 100 mL with the

buffer.
Assay Buffer 100 mL
Prepare a 20 mM
sodium phosphate
buffer containing 6.7
) mM NaCl. Adjust the
Assay Buffer Sodium Phosphate 20 mM

pH to the desired
value for the specific

amylase (e.g., pH

6.9).[6]
Sodium Chloride
6.7 mM
(NaCl)
Dissolve 0.2 g of
maltose in 100 mL of
Maltose Standard i
Maltose Monohydrate 0.2g purified water to
(0.2% wiv) ]
create a stock solution
of 2 mg/mL.[6]
Purified Water 100 mL

Experimental Protocols
Part A: Maltose Standard Curve Construction

A standard curve is essential to determine the concentration of reducing sugars produced in
the enzymatic reaction.

» Prepare Dilutions: Prepare a series of maltose standard solutions from the 0.2% (2 mg/mL)
stock solution as detailed in the table below.

» Reaction Setup: In separate, labeled test tubes, add 1.0 mL of each maltose dilution. Include
a blank tube containing 1.0 mL of purified water.
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o Add DNS Reagent: Add 1.0 mL of the DNS reagent to each tube and mix well using a vortex
mixer.[7]

 Incubation: Place all tubes in a boiling water bath (100°C) for exactly 5-15 minutes.[6][7] A
consistent time should be used for all standards and samples.

e Cooling: Transfer the tubes to an ice bath or a cold water bath to cool to room temperature.
This step stabilizes the color.[1]

e Dilution: Add 9.0 mL of purified water to each tube and mix thoroughly.[6]

o Absorbance Measurement: Measure the absorbance of each solution at 540 nm using a
spectrophotometer, with the blank tube as the reference.

e Plot Curve: Plot a graph of absorbance (Asso0) on the Y-axis versus the amount of maltose
(mg) on the X-axis. Perform a linear regression to obtain the equation of the line (y = mx +

C).

Volume of Volume of Final Maltose
. . Total Maltose
Tube No. 0.2% Maltose Purified Water Concentration (mg)
m
Stock (mL) (mL) (mg/mL) .
Blank 0.0 1.0 0.0 0.0
1 0.1 0.9 0.2 0.2
2 0.2 0.8 0.4 0.4
3 0.4 0.6 0.8 0.8
4 0.6 04 1.2 1.2
5 0.8 0.2 1.6 1.6
6 1.0 0.0 2.0 2.0

Part B: Amylase Activity Assay

o Reaction Setup: Prepare test tubes as described in the table below. Pre-incubate the tubes
containing the substrate solution at the desired reaction temperature (e.g., 40°C) for 5
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minutes to equilibrate.[7]

e Enzyme Reaction: At timed intervals, add 0.5 mL of the appropriately diluted amylase
solution to the "Test Sample" tubes to initiate the reaction. For the "Enzyme Blank," the
enzyme is added after the stop reagent.

 Incubation: Incubate the reaction mixture for a precise period (e.g., 15 minutes) at the
chosen temperature (e.g., 40°C).[7]

o Stop Reaction: Terminate the reaction by adding 1.0 mL of DNS reagent to each tube at
precisely timed intervals. The alkaline nature of the DNS reagent stops the enzymatic
activity.

e Color Development: Add 0.5 mL of the enzyme solution to the "Enzyme Blank" tube. Place
all tubes in a boiling water bath for 5-15 minutes (use the same time as for the standard
curve).

e Cooling & Dilution: Cool the tubes to room temperature and add 9.0 mL of purified water.

o Absorbance Measurement: Measure the absorbance at 540 nm against the "Substrate
Blank."

T 1% Starch Assay Buffer Amylase DNS Reagent
ube
Solution (mL) (mL) Solution (mL) (mL)
Substrate Blank 0.5 0.5 - 1.0
0.5 (added after
Enzyme Blank - 1.0 1.0
DNS)
Test Sample 0.5 - 0.5 1.0

Data Analysis and Calculation

» Correct Absorbance: Calculate the net absorbance for your test sample:

o Net Asao = Asao (Test Sample) - Asao (Enzyme Blank)
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» Determine Amount of Maltose: Using the linear equation from the standard curve (y = mx +
c), calculate the amount of maltose (in mg) produced in your assay:

o Amount of Maltose (mg) = (Net Asao - C) /' m
o Where 'y'is the Net Asao, 'm' is the slope, and 'c' is the y-intercept.

o Calculate Enzyme Activity: One unit (U) of amylase activity is often defined as the amount of
enzyme that liberates 1 pmole of maltose per minute under the specified assay conditions.[7]

o Step 1: Convert mg of maltose to umoles. (Molecular Weight of Maltose Monohydrate =
360.3 g/mol or 0.3603 mg/umole)

» umoles of Maltose = Amount of Maltose (mg) / 0.3603
o Step 2: Calculate the activity in U/mL of the enzyme solution.

= Activity (U/mL) = (umoles of Maltose) / (Incubation Time (min) x Volume of Enzyme
(mL) in reaction) x Dilution Factor

o Example Calculation:

» |f 0.5 mg of maltose is produced in a 15-minute reaction using 0.5 mL of a 10-fold
diluted enzyme:

= pmoles = 0.5 mg/ 0.3603 = 1.388 umoles

= Activity = (1.388 pumoles) / (15 min x 0.5 mL) x 10 = 1.85 U/mL in the original undiluted
sample.

Workflow Visualization
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Caption: Workflow of the DNS assay for amylase activity quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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